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Compound of Interest

Compound Name:
2-[2-(4-

Fluorophenyl)ethoxy]adenosine

CAS No.: 131865-85-5

Cat. No.: B1147182

Get Quote

Translational Assessment: 2-[2-(4-
Fluorophenyl)ethoxy]adenosine (FPEA)[1]
Executive Summary
2-[2-(4-Fluorophenyl)ethoxy]adenosine, commonly abbreviated as FPEA, represents a

distinct class of C2-substituted adenosine derivatives. It functions as a high-affinity, selective

agonist for the Adenosine A2A Receptor (A2AR). Unlike non-selective agonists (e.g., NECA)

that activate widespread systemic effects, FPEA’s structural modification at the C2 position

confers significant selectivity for A2A over A1 receptors, minimizing bradycardic side effects

associated with A1 activation.

This guide evaluates FPEA’s translational potential, contrasting it with the "gold standard"

research tool CGS-21680 and the clinical stress agent Regadenoson. Its primary utility lies in

cardiovascular research (vasodilation mechanisms), anti-inflammatory signaling, and its

potential as a precursor for Fluorine-18 ([¹⁸F]) PET radiotracers.
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Mechanistic Profile & Signaling Pathway[2][3]
FPEA acts by binding to the orthosteric site of the A2A receptor, a Gs-coupled GPCR. This

binding triggers a conformational change that activates adenylyl cyclase, leading to the

accumulation of cyclic AMP (cAMP).

Key Signaling Cascade
Activation: FPEA binds A2AR on the cell surface.

Transduction: Gαs protein dissociates and activates Adenylyl Cyclase (AC).

Messenger: ATP is converted to cAMP.

Effect: cAMP activates Protein Kinase A (PKA) and Epac (Exchange protein directly

activated by cAMP).

Vascular Smooth Muscle: Phosphorylation of MLCK/K+ channels

Vasodilation.

Immune Cells: Inhibition of NF-κB

Anti-inflammatory cytokine release.

Diagram: A2A Receptor Signaling Pathway
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Caption: FPEA-mediated activation of the Gs-cAMP-PKA axis, leading to vasodilation and

immune suppression.

Comparative Analysis: FPEA vs. Alternatives
In drug development, selecting the right agonist is critical. FPEA is often compared to CGS-

21680 (high affinity, research standard) and Regadenoson (low affinity, clinical standard).

Performance Matrix

Feature

FPEA (2-[2-(4-
Fluorophenyl)
ethoxy]adenos
ine)

CGS-21680

(Research
Standard)

Regadenoson

(Clinical
Standard)

NECA (Non-
Selective)

Primary Class

C2-Alkoxy

Adenosine

Derivative

C2-Amino

Adenosine

Derivative

Xanthine

Derivative

Adenosine

Derivative

A2A Selectivity
High (>200-fold

vs A1)

High (>140-fold

vs A1)

Moderate (A2A

selective)

Low (Non-

selective)

A2A Affinity (Ki) High (nM range) High (11–30 nM) Low (>200 nM)
Very High (2–10

nM)

Off-Target Risk
Low (Minimal A1

bradycardia)
Low

Low (Short half-

life)

High (A1/A3

activation)

Translational

Use

PET Imaging

Precursor ([¹⁸F]),

Vasodilation

Research

Research Tool

(Autoradiography

)

Pharmacologic

Stress Agent

General Agonist

Control

Key Advantage

Fluorine moiety

allows ¹⁸F-

labeling for PET

Extensive

literature

validation

Rapid

onset/offset

(Safety)

Potency

Causality of Choice
Why choose FPEA? When your study requires a fluorinated probe for molecular imaging or

when investigating the specific structure-activity relationship (SAR) of C2-alkoxy

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


substitutions. The fluorine atom is electronically unique and allows for radiolabeling without

changing the pharmacophore (bioisostere).

Why avoid FPEA? If you need a clinically approved drug for human administration today,

Regadenoson is the regulatory standard. If you need to compare against 30 years of

historical data, CGS-21680 is the benchmark.

Translational Applications
A. Molecular Imaging (PET)
The "4-Fluorophenyl" moiety in FPEA is a strategic design element. It allows for the synthesis

of [¹⁸F]FPEA via nucleophilic substitution.

Application: Neuroimaging of A2A receptor density in Parkinson’s Disease (where A2A

receptors are upregulated in the striatum) or neuroinflammation (microglial activation).

Advantage: ¹⁸F has a longer half-life (110 min) than ¹¹C (20 min), making [¹⁸F]FPEA more

suitable for clinical distribution than carbon-11 based tracers like [¹¹C]TMSX.

B. Cardiovascular Research
FPEA induces potent vasodilation in the coronary and systemic vasculature.

Mechanism: Direct relaxation of vascular smooth muscle via cAMP-mediated K+ channel

opening.

Differentiation: Unlike Adenosine (which requires continuous infusion due to <10s half-life),

FPEA has a stable C2-substitution that resists rapid degradation by adenosine deaminase

(ADA), providing a longer window for experimental observation.

Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
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) of FPEA for the A2A receptor.

Materials:

Source: HEK293 cells stably expressing human A2AR.

Radioligand: [³H]CGS-21680 (Specific Activity ~30-50 Ci/mmol).

Non-specific Control: 10 µM NECA or XAC.

Workflow:

Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at

40,000 x g for 20 min. Resuspend pellet.

Incubation:

Tube A (Total Binding): Membranes + [³H]CGS-21680 (2 nM).

Tube B (Non-Specific): Membranes + [³H]CGS-21680 + NECA (10 µM).

Tube C (Experimental): Membranes + [³H]CGS-21680 + FPEA (10⁻¹⁰ to 10⁻⁵ M).

Validation Step: Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous

adenosine that would skew results.

Equilibrium: Incubate at 25°C for 90 minutes.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Analysis: Liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay
Objective: Confirm FPEA acts as a full agonist (efficacy) rather than an antagonist.
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Caption: Functional workflow to quantify FPEA agonist potency via cAMP accumulation.

Critical Control (Trustworthiness):

Positive Control: Use CGS-21680 to establish

(100% response).

PDE Inhibition: Pre-treatment with IBMX (3-isobutyl-1-methylxanthine) is mandatory to

prevent cAMP degradation, ensuring the signal measured reflects production (agonist

activity) rather than hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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